2-bromo-1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)Ethanone

HCV NS5A Inhibitor Ledipasvir Intermediate Pharmaceutical Synthesis

This bifunctional building block offers two orthogonal reactive sites—aryl bromide (C7) and α-bromoacetyl (C2)—for regioselective, sequential functionalization. The 9,9-difluoro group electronically tunes the fluorene core (lowered HOMO/LUMO), essential for constructing the Ledipasvir (HCV NS5A inhibitor) pharmacophore. Unlike non-fluorinated or mono-halogenated alternatives, this dual reactivity ensures higher yields and broad SAR exploration. Also serves as a monomer for asymmetric push-pull chromophores in OLEDs/OPVs and a model substrate for new chemoselective coupling methodologies. Ideal for drug discovery and advanced materials R&D.

Molecular Formula C15H8Br2F2O
Molecular Weight 402.033
CAS No. 1446138-83-5
Cat. No. B2400371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)Ethanone
CAS1446138-83-5
Molecular FormulaC15H8Br2F2O
Molecular Weight402.033
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)CBr)C(C3=C2C=CC(=C3)Br)(F)F
InChIInChI=1S/C15H8Br2F2O/c16-7-14(20)8-1-3-10-11-4-2-9(17)6-13(11)15(18,19)12(10)5-8/h1-6H,7H2
InChIKeyMSKOFVIDGILCOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone (CAS 1446138-83-5) Procurement and Key Characteristics


2-Bromo-1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone (CAS 1446138-83-5) is a specialized, bifunctional organic compound featuring a 9,9-difluorofluorene core with a 7-bromo substituent and a 2-(bromoacetyl) reactive handle . It is utilized primarily as a key intermediate in the synthesis of complex molecules, notably the HCV NS5A inhibitor Ledipasvir and its structural analogs [1]. The compound's structure, characterized by two distinct halogen sites (aryl-Br and α-bromo ketone), enables sequential and regioselective chemical transformations, a feature of high value in convergent synthetic routes [2].

Why 2-Bromo-1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone Cannot Be Replaced by Generic Fluorene Building Blocks


The unique value of 2-bromo-1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone lies in its specific combination of structural elements, which is not replicated by other fluorene derivatives. The presence of the 9,9-difluoro group significantly alters the electronic properties of the fluorene core compared to its 9,9-dialkyl or 9H counterparts, lowering both HOMO and LUMO energy levels and affecting the compound's reactivity [1]. Simultaneously, the 7-bromo and 2-(bromoacetyl) substituents provide two distinct reactive sites with different chemoselectivities [2]. This dual reactivity is crucial for sequential functionalization in multi-step syntheses. Substituting with a compound lacking the 9,9-difluoro group, or with a different halogen pattern, will alter the electronic landscape and reactivity profile, potentially leading to synthetic failure, lower yields, or the production of an inactive final product [3].

Quantitative Differentiation Evidence for 2-Bromo-1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone Procurement


Validated Intermediacy in Ledipasvir Synthesis Confirms Critical Structural Requirement

The compound is a key intermediate in the synthesis of Ledipasvir, a blockbuster HCV NS5A inhibitor [1]. The 9,9-difluoro substitution is not incidental; SAR studies on related fluorene-containing NS5A inhibitors demonstrate that the 9,9-difluoro group is crucial for achieving high antiviral potency [2]. In contrast, analogs with 9,9-dialkyl substituents or an unsubstituted 9-position showed significantly reduced activity or were not viable as intermediates for the final active pharmaceutical ingredient (API) [2]. This establishes that the 9,9-difluoro-7-bromofluorene scaffold is a non-negotiable requirement for this specific pharmaceutical application.

HCV NS5A Inhibitor Ledipasvir Intermediate Pharmaceutical Synthesis

9,9-Difluoro Substitution Lowers Frontier Orbital Energy Levels for Fine-Tuned Electronic Properties

The 9,9-difluoro group on the fluorene core exerts a strong electron-withdrawing inductive effect, which quantifiably lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels compared to non-fluorinated analogs [1]. For example, density functional theory (DFT) calculations on 9,9-difluorofluorene derivatives show a decrease in HOMO and LUMO levels by approximately 0.2-0.5 eV relative to their 9,9-dimethyl counterparts [2]. This effect is consistent across various fluorene-based monomers and polymers, enabling more finely-tuned band gaps for specific optoelectronic applications [1].

Organic Electronics DFT Calculation HOMO-LUMO Tuning

Chemoselective Functionalization Potential Based on Differential Halogen Reactivity

The compound presents two distinct halogen atoms with differing reactivity profiles: an aryl bromide at the 7-position and an α-bromo ketone at the 2-position. The α-bromo ketone is significantly more reactive towards nucleophiles under mild conditions, while the aryl bromide can be selectively activated in palladium-catalyzed cross-coupling reactions [1]. Studies on 2,7-dibromofluorenes demonstrate that the C-Br bonds at the 2- and 7-positions can be functionalized sequentially, allowing for the controlled introduction of different substituents [2]. This orthogonality is a key advantage over mono-brominated fluorenes (e.g., 2-bromo-9,9-difluorofluorene) or di-halogenated compounds with identical reactive groups (e.g., 2,7-dibromo-9,9-difluorofluorene), which may lead to statistical mixtures or require less efficient protection/deprotection strategies [2].

Chemoselective Synthesis Cross-Coupling Palladium Catalysis

High Purity and Impurity Profiling Ensures Reliable Downstream Outcomes

Reputable vendors specify this compound at a purity of ≥95% (e.g., Fluorochem) or ≥98% (e.g., MolCore), a standard for high-value intermediates . While not a direct comparison, this purity level is critical because the presence of even trace amounts of related fluorene impurities—such as the mono-debrominated analog or the corresponding chloroketone—can propagate through a synthetic sequence, leading to difficult-to-remove impurities in the final API or optoelectronic material [1]. Procuring material with a validated purity and, where available, a certificate of analysis (COA) detailing specific impurity profiles mitigates the risk of costly purification downstream and ensures reproducible performance in sensitive applications.

Purity Specification Quality Control Procurement Criteria

Application Scenarios for Procuring 2-Bromo-1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone


Synthesis of Ledipasvir and Next-Generation HCV NS5A Inhibitors

The primary and most validated application is as a key intermediate in the synthesis of Ledipasvir (GS-5885), a cornerstone of the HCV treatment Harvoni. The compound's specific substitution pattern is required to construct the fluorene-containing pharmacophore of Ledipasvir [3]. Research groups developing novel NS5A inhibitors based on this scaffold will find this compound indispensable for exploring structure-activity relationships (SAR) around the 2- and 7-positions of the fluorene core [4].

Construction of Asymmetric Fluorene-Based Small Molecule Semiconductors

For materials scientists, this compound serves as a versatile monomer for creating asymmetric fluorene derivatives. Its orthogonal reactive handles allow for the sequential introduction of different electron-donating or electron-withdrawing groups at the 2- and 7-positions [3]. This enables the synthesis of tailored push-pull chromophores for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) where precise HOMO/LUMO energy level alignment is critical for device performance [4].

Sequential and Chemoselective Synthesis of Complex Molecular Architectures

The differential reactivity of the aryl bromide and the α-bromo ketone makes this compound an ideal starting material for developing and demonstrating new chemoselective methodologies [3]. Researchers in synthetic methodology can use it as a model substrate to explore orthogonal functionalization strategies, such as tandem nucleophilic substitution/palladium-catalyzed cross-coupling reactions, which are valuable for the efficient assembly of complex molecular frameworks [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-bromo-1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)Ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.